molecular formula C16H13N3O3S B2405853 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2310126-14-6

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2405853
CAS No.: 2310126-14-6
M. Wt: 327.36
InChI Key: HOLTVTWZRPCKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a benzofuran ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Formation of the Thiazole Ring: Thiazoles can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperazine Ring: Piperazines are often synthesized through the reaction of diethylenetriamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzofuran, thiazole, and piperazine rings under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases and Acids: Sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzofuran-2-carbonyl)-1-(thiazol-2-yl)piperazine: Lacks the ketone group on the piperazine ring.

    4-(Benzofuran-2-carbonyl)-1-(thiazol-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.

    4-(Benzofuran-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-thione: Contains a thione group instead of a ketone group.

Uniqueness

4-(1-Benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of multiple heterocyclic rings, which can confer specific chemical and biological properties. The combination of benzofuran, thiazole, and piperazine rings in a single molecule can result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14-10-18(6-7-19(14)16-17-5-8-23-16)15(21)13-9-11-3-1-2-4-12(11)22-13/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLTVTWZRPCKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.